N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
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Overview
Description
N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a spirocyclic compound characterized by a unique structural framework. Spirocyclic compounds are known for their rigid and three-dimensional structures, which often result in unique chemical and biological properties. This particular compound features a spiro[5.5]undecane core with a 1,5-dioxa-9-azaspiro moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Another approach involves the olefin metathesis reaction using a Grubbs catalyst. This method, although complex and expensive, is effective in forming the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to enhance yield and reduce costs. High-throughput screening and process optimization techniques are often employed to identify the most efficient production methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of tuberculosis.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This protein is essential for the survival of the bacterium, and inhibition leads to the disruption of its cell wall synthesis, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
2,9-Diazaspiro[5.5]undecane: Known for its cytotoxic activity in cancer cell models.
1,3-Dioxane-1,3-dithiane spiranes: Exhibits unique stereochemistry and conformational properties.
1,3-Oxathiane derivatives: Known for their chiral properties and potential biological activities.
Uniqueness
N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its ability to inhibit the MmpL3 protein makes it a promising candidate for the development of new antituberculosis drugs .
Properties
IUPAC Name |
N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-16-10-5-13-11(15)14-6-3-12(4-7-14)17-8-2-9-18-12/h2-10H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSLBZRVMIEHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC2(CC1)OCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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